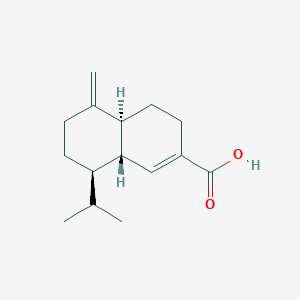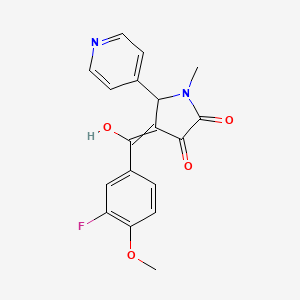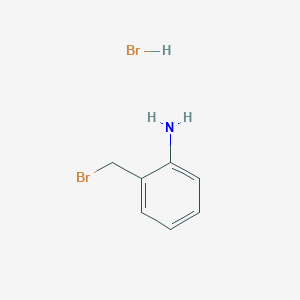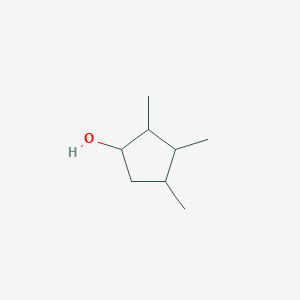
2,3,4-Trimethylcyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylcyclopentanol is an organic compound with the molecular formula C8H16O It is a type of alcohol, specifically a cyclopentanol derivative, characterized by the presence of three methyl groups attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylcyclopentanol can be achieved through several methods. One common approach involves the hydrogenation of 2,3,4-Trimethylcyclopentanone using a suitable catalyst under high pressure and temperature conditions. Another method includes the reduction of 2,3,4-Trimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the cyclopentanone precursor is subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion of the ketone to the alcohol.
化学反应分析
Types of Reactions
2,3,4-Trimethylcyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,3,4-Trimethylcyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding hydrocarbon, 2,3,4-Trimethylcyclopentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: 2,3,4-Trimethylcyclopentanone.
Reduction: 2,3,4-Trimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
科学研究应用
2,3,4-Trimethylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4-Trimethylcyclopentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other compounds.
相似化合物的比较
Similar Compounds
2,4,4-Trimethylcyclopentanol: Another cyclopentanol derivative with similar structural features.
2,3,3-Trimethylcyclopentanol: Differing by the position of the methyl groups on the cyclopentane ring.
2,3,4-Trimethylcyclohexanol: A cyclohexanol derivative with similar methyl group positioning.
Uniqueness
2,3,4-Trimethylcyclopentanol is unique due to its specific arrangement of methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions and applications compared to other similar compounds.
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
2,3,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3 |
InChI 键 |
BCYIOAZXXUQZPP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C1C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


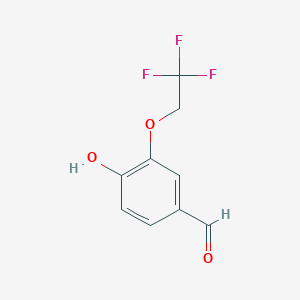

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)

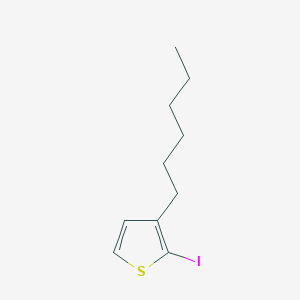
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
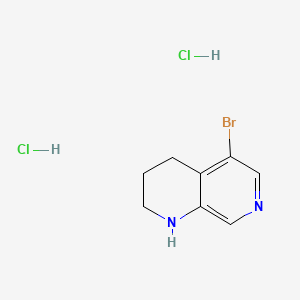
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
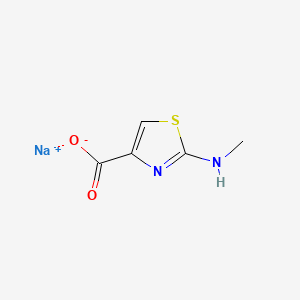
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
